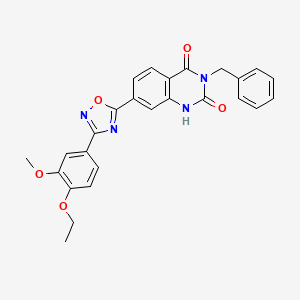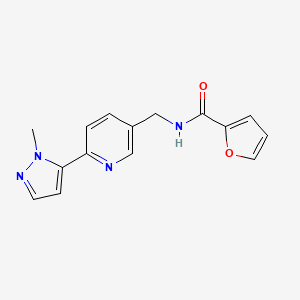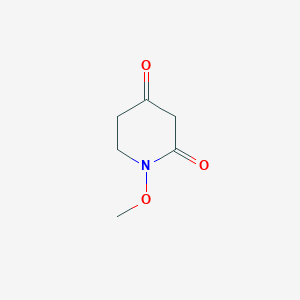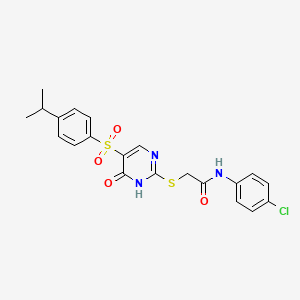
3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
- Studies on Quinones : Research by Gorelik et al. (1971) explored the formation of hydroquinones and quinones involving oxadiazole derivatives, similar in structure to the compound , demonstrating the potential of these compounds in chemical synthesis and transformations (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
- L-Proline-Catalysed Synthesis of Heterocyclic Ortho-Quinones : Rajesh et al. (2011) described the synthesis of complex heterocyclic ortho-quinones, showcasing the intricate chemical pathways that compounds similar to 3-benzyl-7-...dione can undergo (Rajesh, Bala, Perumal, & Menéndez, 2011).
Electronic and Photophysical Properties
- Electroreduction of α-NH-Quinones : Macías-Ruvalcaba et al. (2004) investigated the electrochemical behavior of α-NH-quinones, which are structurally related to the compound, highlighting their potential in studying electron transfer processes (Macías-Ruvalcaba, González, & Aguilar-Martı́nez, 2004).
Biological Activity
- Synthesis and Antimicrobial Activity : Gupta et al. (2008) synthesized and evaluated quinazoline derivatives with antimicrobial properties, indicating the biological relevance of compounds similar to 3-benzyl-7-...dione (Gupta, Kashaw, Jatav, & Mishra, 2008).
- Cytotoxic Evaluation of Quinazolinone Derivatives : Poorirani et al. (2018) assessed the cytotoxicity of quinazolinone derivatives, suggesting the potential use of such compounds in cancer research (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Photocatalytic and Photoinduced Reactions
- Light-Induced Tetrazole-Quinone Cycloaddition : He et al. (2021) explored the mechanisms of light-induced reactions involving tetrazole-quinone, providing insights into photochemical processes relevant to compounds like 3-benzyl-7-...dione (He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021).
Properties
IUPAC Name |
3-benzyl-7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-21-12-10-17(14-22(21)33-2)23-28-24(35-29-23)18-9-11-19-20(13-18)27-26(32)30(25(19)31)15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCBQZUAMPIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2392152.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2392153.png)
![N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392154.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2392157.png)
![4-benzoyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2392159.png)
![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2392160.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392162.png)




![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
